Cas no 5337-08-6 (1-(7-acetyldibenzothiophen-3-yl)ethanone)
5337-08-6 structure
Product Name:1-(7-acetyldibenzothiophen-3-yl)ethanone
Numero CAS:5337-08-6
MF:C16H12O2S
MW:268.330283164978
CID:1582271
PubChem ID:219304
Update Time:2025-04-21
1-(7-acetyldibenzothiophen-3-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(7-acetyldibenzothiophen-3-yl)ethanone
- 1,1'-dibenzo[b,d]thiene-3,7-diyldiethanone
- NSC408
- AC1L56HI
- AC1Q5GK8
- NSC-408
- KST-1A9508
- 3,7-DIACETYLDIBENZOTHIOPHENE
- AR-1B4504
- 1,1'-dibenzo[b,d]thiene-3,7-diyldiethanone; NSC408; AC1L56HI; AC1Q5GK8; NSC-408; KST-1A9508; 3,7-DIACETYLDIBENZOTHIOPHENE; AR-1B4504;
- SCHEMBL15041007
- 5337-08-6
- DTXSID50277023
-
- Inchi: 1S/C16H12O2S/c1-9(17)11-3-5-13-14-6-4-12(10(2)18)8-16(14)19-15(13)7-11/h3-8H,1-2H3
- Chiave InChI: CVBFFCRNCOKYEF-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C(C)=O)C=CC=2C2C=CC(C(C)=O)=CC1=2
Proprietà calcolate
- Massa esatta: 268.05586
- Massa monoisotopica: 268.056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 62.4Ų
Proprietà sperimentali
- Densità: 1.276
- Punto di ebollizione: 465.2°C at 760 mmHg
- Punto di infiammabilità: 235.2°C
- Indice di rifrazione: 1.69
- PSA: 34.14
- LogP: 4.45970
1-(7-acetyldibenzothiophen-3-yl)ethanone Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
5337-08-6 (1-(7-acetyldibenzothiophen-3-yl)ethanone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti